This compound is classified as a small molecule drug candidate within the realm of medicinal chemistry. Its structure suggests potential activity in modulating biological pathways, possibly as an antagonist or agonist for specific receptors due to the presence of the piperidine and pyrazolo[1,5-a]pyrimidine moieties, which are often associated with neuroactive agents.
The synthesis of (S)-2-(1-(3-ethyl-7-((pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-5-yl)piperidin-2-yl)ethanol can involve several steps, typically starting from commercially available precursors.
Parameters such as reaction temperature, solvent choice, and reaction time are critical in optimizing yield and purity.
The molecular structure of (S)-2-(1-(3-ethyl-7-((pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-5-yl)piperidin-2-yl)ethanol can be described as follows:
The molecular formula is C22H30N6O, with a molecular weight of approximately 398.52 g/mol. Advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide detailed insights into bond lengths, angles, and conformational dynamics.
(S)-2-(1-(3-ethyl-7-((pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-5-yl)piperidin-2-yl)ethanol may participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives for further study.
The mechanism of action for (S)-2-(1-(3-ethyl-7-((pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-5-yl)piperidin-2-yl)ethanol is hypothesized based on its structural features:
Experimental studies involving receptor binding assays and functional assays would provide further clarity on its precise mechanism.
The physical and chemical properties of (S)-2-(1-(3-ethyl-7-((pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-5-y)piperidin-2-y)ethanol include:
Characterization techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be employed.
(S)-2-(1-(3-ethyl-7-((pyridin-3-y-lmethyl)amino)pyrazolo[1,5-a]pyrimidin-5-y)piperidin -2-y)ethanol has potential applications in:
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic framework that mimics endogenous purines. This scaffold confers high binding affinity to kinase ATP pockets due to:
Table 1: Structural Components and Their Roles
Structural Element | Chemical Properties | Biological Role |
---|---|---|
Pyrazolo[1,5-a]pyrimidine core | Planar, aromatic, H-bond acceptor/donor | ATP-mimicry; kinase active-site binding |
3-Ethyl substituent (C3 position) | Hydrophobic alkyl group | Enhances membrane permeability; occupies hydrophobic subpocket |
(S)-2-(piperidin-2-yl)ethanol | Chiral aliphatic heterocycle with polar terminus | Stereoselective binding; H-bond donation via ethanol OH; conformational constraint |
3-Pyridinylmethylamino linker (C7) | Flexible spacer with basic nitrogen | Salt bridge formation; solubility modulation; auxiliary H-bonding |
The molecular formula is C₂₁H₂₈N₆O (MW: 380.49 g/mol), with a SMILES string illustrating its stereochemistry: CCC1=C2N=C(N3C@HCCCC3)C=C(NCC4=CC=CN=C4)N2N=C1 [1]. The pyrazolo[1,5-a]pyrimidine scaffold is historically significant as a privileged structure in kinase inhibitor development, exemplified by clinical agents like dinaciclib (SCH 727965), which shares structural homology with this compound [2] [7].
Pyrazolo[1,5-a]pyrimidine pharmacophores evolved from early pan-CDK inhibitors (e.g., roscovitine) to address limitations like narrow therapeutic windows and off-target effects. Key milestones include:
The compound represents a "third-generation" pyrazolopyrimidine featuring:
Structural analogues (e.g., dinaciclib) exhibit efficacy in oncology via multi-CDK inhibition:
Table 3: Primary Therapeutic Targets and Mechanisms
Kinase Target | Inhibition IC₅₀ | Downstream Effects | Therapeutic Implication |
---|---|---|---|
CDK1 | <1 nM | G₂/M arrest; mitotic catastrophe | Overcomes anti-apoptotic adaptations |
CDK2 | 0.057–0.081 μM | E2F suppression; Rb hypophosphorylation; S-phase blockade | Checkpoint override in Rb+ cancers |
CDK5 | 1.4 nM | Inhibition of aberrant Ras/RalA activation; cytoskeletal remodeling | Metastasis suppression |
CDK9 | <1 nM | RNA Pol II inactivation; rapid depletion of short-lived oncoproteins (e.g., Mcl-1, MYC) | Transcriptional shutdown in hematologic malignancies |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8